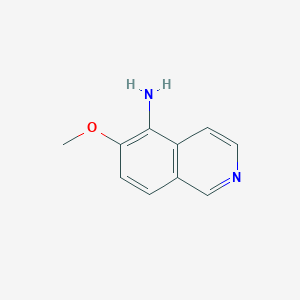

6-Methoxyisoquinolin-5-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxyisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIJADBRRGNJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308709 | |

| Record name | 6-Methoxy-5-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72677-90-8 | |

| Record name | 6-Methoxy-5-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72677-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-5-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxyisoquinolin 5 Amine

Precursor Synthesis Strategies for Isoquinoline (B145761) Scaffolds

Regioselective Functionalization Approaches

Amination Strategies for the Isoquinoline Ring System

Amination via N-Oxide Intermediates

The formation of an amino group on the isoquinoline core can be achieved through N-oxide intermediates. The process typically involves the oxidation of the isoquinoline nitrogen to form the corresponding N-oxide. This activation facilitates nucleophilic substitution reactions. While direct amination of the N-oxide can be challenging, it serves as a versatile intermediate for introducing other functionalities that can later be converted to an amino group. The N-oxide's high polarity and ability to form hydrogen bonds are key to its reactivity. researchgate.netnih.gov

Enamine N-oxides can be synthesized through a retro-Cope elimination reaction between an alkyne and a N,N-dialkylhydroxylamine. thieme-connect.de This method provides a single-step route to these versatile intermediates. thieme-connect.de

Direct Amination Methodologies

Direct amination of isoquinolines offers a more straightforward approach to installing an amino group. One such method is the vicarious nucleophilic substitution (VNS) of hydrogen in electron-deficient nitroquinolines. nih.govmdpi.com This reaction allows for the direct introduction of an amino group by displacing a hydrogen atom. nih.govmdpi.com For instance, the amination of nitroquinolines can be carried out using reagents like 9H-carbazole in the presence of a base. mdpi.com

Another approach involves the reduction of a nitro group to an amine. Nitroquinolines can be readily reduced to the corresponding aminoquinolines using reagents like stannous chloride (SnCl2) in acidic conditions. mdpi.com This method is efficient and tolerates a variety of functional groups. mdpi.com

| Reagent | Conditions | Product | Yield |

| 9H-carbazole, K2CO3 | THF, reflux | 9-(nitroquinolin-yl)-9H-carbazole | Varies |

| SnCl2, HCl | MeOH, >50 °C | Aminoquinoline | Up to 86% |

| Data derived from a study on nitroquinoline derivatives. mdpi.com |

Aminomethylation and Subsequent Transformations for C1 Functionalization

Functionalization at the C1 position of the isoquinoline ring is of significant interest. A notable method involves aminomethylation followed by subsequent transformations. beilstein-journals.orgbeilstein-journals.orgnih.gov This strategy serves as an alternative to direct methylation, which can be problematic due to difficulties in separating the product from the starting material. beilstein-journals.org

The process begins with the direct metalation of a substituted isoquinoline, such as 7-benzyloxy-6-methoxyisoquinoline, using a strong base like Knochel-Hauser base (TMPMgCl·LiCl). beilstein-journals.orgnih.gov The resulting metalated intermediate is then quenched with Eschenmoser's salt to introduce an aminomethyl group at the C1 position. beilstein-journals.orgnih.gov This tertiary benzylamine (B48309) intermediate is then quaternized with iodomethane (B122720) and subsequently converted to the desired 1-methylisoquinoline (B155361) through hydrogenolysis, which also cleaves the benzyl (B1604629) ether protecting group. beilstein-journals.orgnih.gov

Derivatization and Scaffold Modification of 6-Methoxyisoquinolin-5-amine

Once the this compound core is synthesized, it can undergo various reactions to modify the scaffold and introduce further diversity.

Alkylation Reactions

Alkylation of the amino group in this compound can be achieved through various methods. A deoxygenative photochemical alkylation of secondary amides has been developed for the synthesis of α-substituted secondary amines. nih.gov This method demonstrates broad functional group tolerance and can be applied to complex molecules. nih.gov Another approach involves the selective monoalkylation of primary amines using reagents like ethylene (B1197577) sulfate (B86663), which has been shown to be effective for the synthesis of morpholines and could potentially be adapted for other alkylations. chemrxiv.orgchemrxiv.org

Halogenation Procedures

Halogenation of the isoquinoline ring provides a handle for further cross-coupling reactions. Halogens at the C1 position of isoquinoline are readily displaced by nucleophiles. thieme-connect.de While halogens on the benzene (B151609) ring are generally less reactive, they can be substituted under specific conditions. thieme-connect.de For example, bromoisoquinolines can be converted to the corresponding nitriles by reaction with copper(I) cyanide at high temperatures. thieme-connect.de

Oxidative Transformations to Quinone Derivatives

The oxidative transformation of aminophenol derivatives can lead to the formation of quinone structures. The antiozonant N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine (6-PPD) undergoes oxidative transformation to form 6-PPD quinone (6-PPDQ). nih.gov This process highlights the potential for the amino and methoxy (B1213986) groups of this compound to be involved in oxidative reactions, potentially leading to the formation of isoquinoline-quinone derivatives. The metabolism of catecholamines, which involves the oxidation of dihydroxyindoles, also points to the formation of quinone and quinone methide intermediates. nih.gov These reactive species are key in the biosynthesis of melanin. nih.gov

Reductive Conversions to Amine Derivatives

Reductive amination, a cornerstone of amine synthesis, offers a powerful method for converting carbonyl groups into amines through an imine intermediate. wikipedia.org This process is particularly valuable in creating both primary, secondary, and tertiary amines under relatively mild, one-pot conditions, highlighting its efficiency in green chemistry. wikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an amine in a mildly acidic environment, followed by the reduction of the resulting imine. youtube.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. wikipedia.orgorganic-chemistry.org The selection of the reducing agent is critical; for instance, sodium cyanoborohydride is favored in one-pot procedures as it is less reactive towards the initial carbonyl compound, allowing for the formation of the imine before reduction occurs. youtube.com The versatility of this reaction allows for the synthesis of a wide array of amine derivatives by varying the carbonyl and amine starting materials. youtube.com For instance, the reaction of aldehydes or ketones with primary or secondary amines can yield a diverse range of N-substituted amines. organic-chemistry.org

In the context of isoquinoline chemistry, reductive amination has been utilized to introduce substituents and build complex molecular architectures. For example, the reductive amination of veratral with 2,3-dimethoxybenzylamine (B1293678) has been reported as a key step in the synthesis of more complex heterocyclic systems. nih.gov This approach underscores the utility of reductive amination in preparing functionalized building blocks for further synthetic transformations.

Table 1: Examples of Reductive Amination Reactions

| Carbonyl Compound | Amine | Reducing Agent | Product Type | Ref |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Borohydride | Secondary/Tertiary Amines | organic-chemistry.org |

| Aldehydes/Ketones | Amines | α-Picoline-borane | N-Alkylamines | organic-chemistry.org |

| Veratral | 2,3-Dimethoxybenzylamine | Not Specified | Substituted Benzylamine | nih.gov |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Cyanoborohydride | Secondary/Tertiary Amines | youtube.com |

Demethylation Reactions for Hydroxyl Analogs

The cleavage of aryl methyl ethers to their corresponding phenols, or demethylation, is a fundamental transformation in organic synthesis, particularly in the modification of natural products and the preparation of pharmaceutical intermediates. A variety of reagents have been developed for this purpose, ranging from strong Brønsted acids like hydrobromic acid (HBr) and hydroiodic acid (HI) to Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and magnesium iodide (MgI₂). researchgate.net The choice of reagent often depends on the specific substrate and the presence of other functional groups. researchgate.net

For instance, boron tribromide is a powerful and widely used reagent for demethylation, typically employed in dichloromethane (B109758) at low temperatures. researchgate.net Another effective method involves the use of sodium thioethoxide (B8401739) in a solvent like dimethylformamide (DMF) at reflux temperature. researchgate.net More recently, methods utilizing iodocyclohexane (B1584034) in DMF have been shown to be effective for the demethylation of aryl methyl ethers, including those in complex molecules like calixarenes. researchgate.net This method is thought to proceed via the in-situ generation of HI. researchgate.net

In the realm of isoquinoline alkaloids, demethylation is a key step for accessing hydroxylated derivatives, which often exhibit significant biological activity. The conditions for demethylation must be carefully chosen to avoid unwanted side reactions, especially when the isoquinoline ring is sensitive to acid. researchgate.net Reagents like anhydrous pyridine (B92270) hydrochloride can be effective in these cases, as the reaction is run as a melt and can be considered relatively mild. researchgate.net

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Substrate Type | Ref |

| Boron tribromide (BBr₃) | Dichloromethane, 0°C to rt | Aryl methyl ethers | researchgate.net |

| Sodium thioethoxide | DMF, reflux | Aryl methyl ethers | researchgate.net |

| Pyridine hydrochloride | Neat, 195-200°C | Acid-sensitive heterocycles | researchgate.net |

| Iodocyclohexane/DMF | Reflux | Aryl methyl ethers | researchgate.net |

| Methionine/Methanesulfonic acid | 50°C | Aryl methyl ethers | researchgate.net |

| Lithium iodide (LiI) | Pyridine, reflux | Aryl methyl ethers | researchgate.net |

Advanced Catalytic and Rearrangement-Based Synthetic Techniques

Cuprate-Mediated Methylation

The introduction of a methyl group at the C1 position of the isoquinoline nucleus is a significant transformation in the synthesis of many isoquinoline alkaloids. nih.gov While direct methylation of metalated isoquinolines can be challenging, cuprate-mediated methylation offers a more effective route. beilstein-journals.org This method typically involves the initial deprotonation of the isoquinoline derivative at the C1 position using a strong base, such as a Knochel-Hauser base (TMPMgCl·LiCl), to generate a metalated intermediate. nih.govbeilstein-journals.org

Subsequent treatment of this intermediate with a copper salt, such as copper(I) cyanide dilithium (B8592608) chloride complex (CuCN·2LiCl), facilitates the methylation reaction upon the addition of an alkylating agent like iodomethane. beilstein-journals.org The use of catalytic amounts of the copper salt has been shown to be crucial for achieving significant methylation. beilstein-journals.org This approach has been successfully applied in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. nih.gov

Table 3: Cuprate-Mediated Methylation of Isoquinoline Derivatives

| Isoquinoline Derivative | Base | Copper Salt | Methylating Agent | Product | Ref |

| 7-Benzyloxy-6-methoxyisoquinoline | TMPMgCl·LiCl | CuCN·2LiCl (catalytic) | Iodomethane | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | beilstein-journals.org |

Carbon-Hydrogen Amination Cross-Coupling Reactions

Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds, including isoquinolines. researchgate.netorganic-chemistry.org Rhodium-catalyzed oxidative cross-coupling reactions, in particular, have been effectively utilized for the construction of the isoquinoline scaffold. researchgate.net These reactions often involve the coupling of aryl aldimines with alkynes, where a C-H bond on the aromatic ring is functionalized. researchgate.net

For example, the use of a rhodium catalyst such as [Cp*Rh(MeCN)₃][SbF₆]₂ in the presence of a copper oxidant like Cu(OAc)₂·H₂O can facilitate the synthesis of 3,4-disubstituted isoquinolines from N-tert-butylbenzaldimines and internal alkynes. researchgate.net The mechanism is believed to involve a rhodium-promoted C-H bond cleavage, followed by alkyne insertion and subsequent reductive elimination to form the C-N bond and generate the isoquinoline product. researchgate.net

Furthermore, ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides another route to isoquinolines without the need for an external oxidant. organic-chemistry.org In this case, the free amine acts as a directing group, guiding the metal catalyst to the ortho C-H bond for activation. researchgate.net These advanced catalytic methods offer efficient and often regioselective pathways to complex isoquinoline derivatives from readily available starting materials.

Curtius Rearrangement in Amine Synthesis

The Curtius rearrangement is a versatile and reliable method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov First described by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate can then be trapped by various nucleophiles. nih.gov For instance, hydrolysis with water yields a primary amine, while reaction with an alcohol or an amine produces a carbamate (B1207046) or a urea, respectively. wikipedia.org

A key advantage of the Curtius rearrangement is its broad substrate scope, as it is applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic ones, and it proceeds with complete retention of stereochemistry. nih.govnih.gov Modern variations of the reaction often utilize reagents like diphenylphosphoryl azide (DPPA) to convert carboxylic acids directly to the corresponding acyl azide in a one-pot procedure, thus avoiding the isolation of potentially explosive intermediates. nih.govrug.nl

This reaction has found extensive application in the synthesis of natural products and medicinally important compounds. nih.govrsc.org For example, it has been employed as a key step in the synthesis of various bioactive molecules where the introduction of an amine group is crucial. nih.gov The ability to form C-N bonds with high predictability and control makes the Curtius rearrangement a valuable tool in the synthetic chemist's arsenal (B13267) for the preparation of complex amine-containing targets. nih.gov

Table 4: Overview of the Curtius Rearrangement

| Starting Material | Key Intermediate | Reagents | Product(s) | Key Features | Ref |

| Carboxylic Acid | Acyl Azide, Isocyanate | DPPA, Triethylamine, Heat | Primary Amine, Carbamate, Urea | Retention of stereoconfiguration, Broad substrate scope | nih.govnih.gov |

| Acyl Halide | Acyl Azide, Isocyanate | Sodium Azide, Heat | Primary Amine, Carbamate, Urea | Stepwise formation of acyl azide | organic-chemistry.org |

Advanced Spectroscopic Characterization of 6 Methoxyisoquinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei to determine their electronic environment and connectivity. The chemical shift (δ), measured in parts per million (ppm), indicates the type of proton.

For a hypothetical ¹H NMR spectrum of 6-Methoxyisoquinolin-5-amine, one would expect distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm). The position of each signal would be influenced by the electron-donating effects of the amine (-NH₂) and methoxy (B1213986) (-OCH₃) groups. The methoxy group protons would produce a sharp singlet, typically around δ 3.8-4.0 ppm. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. sciengine.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 9.0 | Doublet, Singlet, Multiplet |

| Methoxy (OCH₃) | ~3.9 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shift range for ¹³C is much wider than for ¹H NMR (0-220 ppm), which means that distinct signals are typically observed for each unique carbon atom. oregonstate.edu

In the case of this compound, the ten carbon atoms would each produce a signal. The carbons of the isoquinoline ring would resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the electron-donating methoxy group would be shifted to a higher field (lower ppm value), while the carbon attached to the nitrogen of the amine group would also be influenced. The methoxy carbon itself would appear in the upfield region, typically around δ 55-60 ppm. Quaternary carbons (those without attached protons) generally show weaker signals. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 100 - 160 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-N | 140 - 150 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the isoquinoline ring would produce a series of bands in the 1450-1620 cm⁻¹ region. The C-O stretching of the methoxy group would likely be found in the 1000-1300 cm⁻¹ range. scielo.org.za

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Methoxy (C-H) | Stretching | 2850 - 2960 |

| Isoquinoline (C=C, C=N) | Stretching | 1450 - 1620 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Table 4: Predicted FT-Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Isoquinoline Ring | Ring Stretching | 1300 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The absorption spectrum is a plot of absorbance versus wavelength (λ). msu.edu

For this compound, the isoquinoline ring system constitutes a significant chromophore. One would expect to observe multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions within the aromatic system. The presence of the electron-donating amine and methoxy groups would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoquinoline. The exact position of the absorption maxima (λ_max) would also be sensitive to the solvent used. scielo.org.zanih.gov

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) |

|---|---|

| π → π* | 220 - 250 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides critical information for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. Techniques like Time-of-Flight (TOF) and Orbitrap are common high-resolution mass analyzers. nih.gov

In the study of isoquinoline derivatives, HRMS is crucial for confirming the identity of newly synthesized compounds. For instance, in the synthesis of a novel series of isoquinoline-based antagonists, HRMS (ESI-Q-TOF) was used to verify the calculated mass of the products. nih.gov For a derivative of 6-methoxyisoquinoline (B27300), N¹-((6-Methoxyisoquinolin-1-yl)methyl)-N¹-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, the calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found mass, confirming the successful synthesis. nih.gov

Table 1: Representative HRMS Data for a 6-Methoxyisoquinoline Derivative

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| N¹-((6-Methoxyisoquinolin-1-yl)methyl)-N¹-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | C₂₅H₃₂N₄O | 421.2598 | 421.2594 | nih.gov |

The fragmentation patterns of isoquinoline alkaloids under mass spectrometry conditions have been systematically investigated. Current time information in Bangalore, IN. The presence of a methoxy group and an amine group on the isoquinoline core of this compound would be expected to direct fragmentation in characteristic ways. Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), while aromatic systems lend stability to the molecular ion. libretexts.orgtutorchase.com The loss of a methyl radical (•CH₃) from the methoxy group is also a common fragmentation pathway observed in methoxylated aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This method is particularly useful for analyzing complex mixtures, purifying compounds, and quantifying analytes in biological and environmental samples. mdpi.com

In the context of this compound and its derivatives, LC-MS serves multiple purposes. Firstly, it is used to monitor the progress of chemical reactions and to assess the purity of the final product. Different chromatographic conditions, such as the choice of column (e.g., C18) and mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) with additives like formic acid), can be optimized to achieve efficient separation of the target compound from starting materials, by-products, and other impurities. nih.gov

A typical LC-MS analysis involves injecting the sample into the LC system, where it is separated on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass analyzer then separates the ions based on their m/z ratio, providing a mass spectrum for each component as it elutes from the column. For instance, a validated LC-MS/MS method was developed for the quantification of a related compound, 5-Amino-1-methyl quinolinium (5-AMQ), in rat plasma, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov

Table 2: Typical Parameters for LC-MS Analysis of Amino-Aromatic Compounds

| Parameter | Description | Example | Reference |

|---|---|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Agilent 1290 Infinity LC System | lcms.cz |

| Column | Reversed-phase column for separation of polar and non-polar compounds. | ACE® Excel™ C₁₈ (2 μm, 50 × 2.1 mm) | nih.gov |

| Mobile Phase | A mixture of aqueous and organic solvents, often with an acid modifier to improve peak shape and ionization. | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | nih.gov |

| Ionization | Electrospray Ionization (ESI) in positive or negative mode. | ESI Positive Mode | nih.gov |

| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | API 4000 QTRAP Triple Quadrupole | nih.gov |

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. ksu.edu.sa This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's physical properties and its interactions with biological targets. rsc.org

While a specific crystal structure for this compound is not publicly available, analysis of related isoquinoline derivatives provides significant insight into the expected structural features. For example, the crystal structure of 8-bromo-7-methoxyisoquinoline (B1626704) was determined, revealing key details about the molecular geometry and packing in the crystal lattice. researchgate.net Similarly, studies on other aromatic amines have detailed how intermolecular hydrogen bonds involving the amine group and other acceptors dictate the supramolecular architecture. rsc.org

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Methoxyisoquinoline Derivative

| Parameter | N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal (B89532) borane | Reference |

|---|---|---|

| Crystal System | Triclinic | semanticscholar.org |

| Space Group | P-1 | semanticscholar.org |

| a (Å) | 14.290(7) | semanticscholar.org |

| b (Å) | 13.656(8) | semanticscholar.org |

| c (Å) | 8.936(7) | semanticscholar.org |

| V (ų) | 1562.5(4) | semanticscholar.org |

| Z | 4 | semanticscholar.org |

In the structure of a 6-methoxyisoquinoline derivative, one would anticipate the isoquinoline ring system to be nearly planar. The methoxy group's conformation relative to the aromatic ring and the hydrogen bonding network established by the 5-amino group would be of primary interest, as these features significantly influence the crystal packing and physical properties of the solid.

Computational and Theoretical Investigations of 6 Methoxyisoquinolin 5 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the properties of molecular systems. ambeed.com Its balance of computational cost and accuracy makes it ideal for studying complex molecules like isoquinoline (B145761) derivatives. DFT methods are used to determine various molecular properties by calculating the electron density of a system.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 6-methoxyisoquinolin-5-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Theoretical calculations for the parent isoquinoline molecule show good agreement with experimental data. For instance, C-C aromatic bond lengths in isoquinoline have been calculated to be in the range of 1.36 Å to 1.42 Å. It is expected that the optimized structure of this compound would show the characteristic planar isoquinoline ring system. The methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups would be positioned at the C6 and C5 positions, respectively, and their orientation relative to the ring would be optimized to find the global minimum energy conformation.

Table 1: Illustrative Optimized Structural Parameters for an Isoquinoline Ring System (Note: This data is representative of a general isoquinoline framework and not specific to this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.36 - 1.42 Å |

| C-N (aromatic) | ~1.37 Å | |

| C-O | ~1.36 Å | |

| C-H | ~1.08 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-N-C (ring) | ~117° | |

| C-O-C | ~118° | |

| H-N-H | ~109.5° |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the band gap energy (ΔE). A small band gap indicates that a molecule is more easily excitable and therefore more reactive. For isoquinoline derivatives, DFT calculations are used to determine the energies of these frontier orbitals. The presence of the electron-donating amine and methoxy groups on the this compound ring is expected to raise the HOMO energy level and potentially lower the LUMO energy level, leading to a smaller band gap compared to unsubstituted isoquinoline. This smaller energy gap suggests higher chemical reactivity.

Table 2: Representative Frontier Orbital Energies and Band Gap (Note: Values are illustrative and based on general findings for similar aromatic amines.)

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Band Gap (ΔE) (eV) |

| Isoquinoline (example) | -6.5 | -1.0 | 5.5 |

| This compound (expected) | Higher than -6.5 | Lower than -1.0 | < 5.5 |

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared to experimental data to confirm the molecular structure. Each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule.

For this compound, characteristic vibrational frequencies would include:

N-H stretching from the amine group, typically in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the methoxy group, around 3000-3100 cm⁻¹.

C=C and C=N stretching within the isoquinoline ring, typically found in the 1400-1600 cm⁻¹ range.

C-O stretching of the methoxy group, expected around 1000-1300 cm⁻¹.

N-H bending vibrations, usually observed near 1600 cm⁻¹.

These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group due to their high electronegativity.

Blue regions indicate positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amine group.

Green regions represent neutral potential.

The MEP analysis provides a visual guide to the molecule's reactive sites, which is crucial for understanding its interaction with other molecules and biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which represents deviations from a simple Lewis structure. The strength of these interactions can be quantified using second-order perturbation theory.

In this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT). Key interactions would include:

Delocalization of the lone pair electrons from the nitrogen (n_N) and oxygen (n_O) atoms into the antibonding π* orbitals of the aromatic ring.

Delocalization of π electrons from the aromatic ring into the antibonding σ* orbitals of adjacent bonds.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions (Note: This table shows hypothetical strong interactions for this compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) on Amine | π* (C-C) in Ring | High | n → π |

| LP (O) on Methoxy | π (C-C) in Ring | High | n → π |

| π (C-C) in Ring | π (C-N) in Ring | Moderate | π → π* |

Fukui functions are local reactivity descriptors derived from DFT that help to pinpoint the most reactive sites within a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system.

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (electron acceptance), which identifies the most electrophilic sites.

f⁻(r): for electrophilic attack (electron donation), which identifies the most nucleophilic sites.

f⁰(r): for radical attack.

For this compound, the Fukui functions would likely predict that the nitrogen and oxygen atoms, along with certain carbon atoms in the ring activated by the electron-donating groups, are the primary sites for electrophilic attack (highest f⁻ values). Conversely, regions with high f⁺ values would indicate the most favorable sites for a nucleophilic attack.

Non-Linear Optical (NLO) Property Calculations and Hyperpolarizability

The investigation of non-linear optical (NLO) properties involves calculating how a material's optical properties change under a strong electromagnetic field, such as that from a laser. Key parameters include polarizability (α) and the first-order hyperpolarizability (β), which quantify the molecule's response to the electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials, which have applications in photonics and optoelectronics.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict these properties. These calculations help in understanding the relationship between molecular structure and NLO activity, often guiding the synthesis of new materials. However, no specific studies calculating the polarizability or hyperpolarizability of this compound were found in the reviewed literature.

Solvent Interaction Studies

The chemical behavior, reactivity, and stability of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs various models to simulate these interactions.

Implicit Solvation Models (e.g., IEFPCM) for Reactivity and Stability

Implicit or continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to study how a solvent medium affects a solute's properties. These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which offers a balance between accuracy and computational cost. The IEFPCM method is widely used to calculate solvation free energies, study reaction mechanisms, and predict the stability and reactivity of molecules in different solvents. Despite the utility of this method, no research articles applying the IEFPCM model to analyze the reactivity and stability of this compound have been identified.

Explicit Solvent Effects on Electronic and Spectroscopic Properties

Explicit solvent models provide a more detailed and accurate picture by representing individual solvent molecules in the simulation. This approach is computationally intensive but is crucial for systems where specific solute-solvent interactions, like hydrogen bonding, play a critical role. Explicit solvent simulations can reveal how the solvent shell structure affects the electronic properties (e.g., absorption and emission spectra) of a molecule. Currently, there are no available studies that specifically detail the use of explicit solvent models to investigate the electronic and spectroscopic properties of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of techniques used to understand and predict the behavior of molecules at an atomic level.

Molecular Dynamics (MD) for Conformational Stability and Biomolecular Interactions

Molecular dynamics (MD) is a powerful simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with biological targets like proteins or nucleic acids. This method is invaluable for understanding how a molecule might behave in a biological environment. A review of the literature did not yield any studies that have performed molecular dynamics simulations to assess the conformational stability or biomolecular interactions of this compound.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. The results are often scored to estimate the strength of the interaction. No molecular docking studies specifically investigating the binding of this compound to any biological target have been published in the available scientific literature.

Binding Energy Assessment with Biological Receptors

Binding energy is a critical parameter in computational drug design, quantifying the strength of the interaction between a ligand, such as this compound, and its receptor. It is typically calculated using molecular docking simulations, which predict the preferred orientation of a ligand within a receptor's binding site and estimate the free energy of binding. A more negative binding energy value generally indicates a more stable and favorable interaction.

The assessment involves docking the 3D structure of this compound into the active site of a target protein. The total interaction energy is composed of several forces, including van der Waals interactions, electrostatic interactions, and hydrogen bonds. nih.gov For isoquinoline derivatives, which are known to target a variety of receptors such as protein kinases and polymerases, these calculations are crucial for predicting inhibitory potential. nih.govnih.gov

While specific binding energy data for this compound is not extensively published, studies on related isoquinoline alkaloids provide insight into the typical binding affinities observed for this class of compounds with biological macromolecules. mdpi.com For example, computational docking of various isoquinoline alkaloids against viral proteins like the main protease (Mpro) has shown a range of binding energies, highlighting the structural features that contribute to affinity. mdpi.com

Table 1: Example Binding Energies of Related Isoquinoline Alkaloids with Main Protease (Mpro) This table is illustrative and shows data for structurally related compounds to demonstrate typical values.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Coptisine | -9.15 |

| Berberine | -7.91 |

| Boldine | -7.40 |

| Glaucine | -7.21 |

Data sourced from a study on related isoquinoline alkaloids, demonstrating the range of binding energies computationally predicted for this chemical class. mdpi.com

Analysis of Hydrogen Bond Distances and Interaction Networks

Hydrogen bonds are directional, non-covalent interactions that are fundamental to the specificity of ligand-receptor binding. rsc.org Analyzing the hydrogen bond network formed between this compound and a receptor provides a detailed picture of its binding mode. Computational programs identify potential hydrogen bonds based on specific geometric criteria, typically a donor-acceptor distance of less than 3.5 Å and a specific bond angle. compchems.com

The this compound molecule contains several hydrogen bond donors (the amine group) and acceptors (the nitrogen atom in the isoquinoline ring and the oxygen atom of the methoxy group). These features allow it to form a network of interactions with amino acid residues in a receptor's binding pocket. For instance, in the ATP-binding site of protein kinases, common interaction points include backbone amide groups and side chains of residues like aspartate or glutamate. nih.gov

A detailed analysis would map out:

Key Interacting Residues: Identifying which amino acids in the receptor are involved in the hydrogen bond network.

Bond Distances: Measuring the precise length of each hydrogen bond, where shorter bonds often imply stronger interactions. researchgate.net

Interaction Occupancy: In molecular dynamics simulations, the occupancy indicates the percentage of time a specific hydrogen bond is maintained, reflecting its stability. compchems.com

Studies on structurally similar inhibitors, such as 6-arylquinazolin-4-amines, have shown that the amine group and quinazoline (B50416) nitrogen atoms are crucial for forming hydrogen bonds that anchor the ligand in the kinase hinge region, a finding that is likely translatable to the isoquinoline scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel compounds and understanding which molecular properties are key determinants of efficacy.

3D QSAR Ligand-Based Approaches and Model Development

When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. researchgate.net 3D-QSAR is a powerful ligand-based approach that uses the 3D structures of a set of active compounds to build a predictive model. acs.org The process for developing a 3D-QSAR model for a series of compounds including this compound would involve several key steps:

Dataset Preparation: A dataset of structurally related isoquinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Conformational Analysis and Alignment: For each molecule, a set of low-energy conformations is generated. The molecules are then spatially aligned based on a common substructure or pharmacophore, which is a critical step for ensuring the comparability of the 3D fields. uokerbala.edu.iq

Generation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom, generating 3D fields that represent the shape and electronic properties of each molecule.

Model Building: Statistical methods, most commonly Partial Least Squares (PLS), are used to create a mathematical equation that correlates the variations in the 3D fields with the variations in biological activity. researchgate.net

The resulting 3D-QSAR model produces contour maps that visualize the regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For example, a contour map might indicate that adding a bulky group in one region is favorable (sterically favorable contour) or that increasing positive charge in another area is detrimental (electrostatically unfavorable contour). nih.gov

Descriptor Selection and Model Validation for Predictive Analysis

The reliability of a QSAR model depends on the appropriate selection of molecular descriptors and rigorous validation. d-nb.info

Descriptor Selection: Molecular descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. For a compound like this compound, relevant descriptors might include:

Topological Descriptors: Describe molecular branching and shape (e.g., Kappa shape indices).

Quantum Chemical Descriptors: Describe electronic properties (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Thermodynamic Descriptors: Such as heat of formation (ΔHf⁰). nih.gov The goal is to select a subset of non-correlated descriptors that have the strongest correlation with biological activity. d-nb.info

Model Validation: Validation is essential to ensure that the QSAR model is robust and has predictive power for new, untested compounds. numberanalytics.com Key validation techniques include:

Internal Validation: Cross-validation, particularly the leave-one-out (LOO) method, is widely used. In this technique, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (Q² or q²) is a measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model. nih.govu-strasbg.fr

External Validation: The model's true predictive power is assessed using an external test set—compounds that were not used in the model development. The model is used to predict the activity of these compounds, and the predicted values are compared to the experimental values. The predictive ability is often measured by the correlation coefficient R²pred. nih.gov

Y-Randomization: The biological activity data is shuffled randomly, and a new QSAR model is developed. This process is repeated multiple times. If the original model is meaningful, the resulting models from the scrambled data should have very low R² and Q² values, confirming that the original correlation was not due to chance. uokerbala.edu.iq

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model (from LOO cross-validation). | > 0.5 |

| R²pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |

| MAE (Mean Absolute Error) | Represents the average absolute difference between predicted and observed values. | As low as possible |

These parameters are standard metrics used to evaluate the robustness and predictive power of a developed QSAR model. nih.govnih.gov

Structure Activity Relationship Sar Studies and Analogue Design of 6 Methoxyisoquinolin 5 Amine Derivatives

Positional Isomerism Effects on Reactivity and Biological Activity

Isomerism, the phenomenon where compounds share a molecular formula but differ in structure, is fundamental to understanding the biological activity of the methoxyisoquinoline amine scaffold. solubilityofthings.com The specific placement of the methoxy (B1213986) and amine groups on the isoquinoline (B145761) ring system dramatically alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, which in turn significantly impacts its pharmacological profile. solubilityofthings.com

The reactivity and biological effects of a molecule can be drastically altered by moving a functional group to a different position. solubilityofthings.com For instance, in a series of isoquinolone derivatives developed as LPA5 antagonists, methoxy groups at the 6- and 7-positions were found to be essential for potent activity. nih.gov The investigation of various positional isomers of methoxyisoquinoline amines reveals key structure-activity trends. For example, comparing the subject compound with its isomers, such as those with methoxy groups at position 1 or 7, highlights how these changes modulate properties like membrane permeability and affinity for protein targets. smolecule.com N-methylation of the amino group at position 7 has been shown to decrease basicity, which can enhance passage through biological membranes. smolecule.com

| Compound | Substituent Positions | Key Observations on Properties/Activity | Reference |

|---|---|---|---|

| 6-Methoxyisoquinolin-5-amine | 6-OCH₃, 5-NH₂ | The specific arrangement dictates its fundamental electronic and steric properties. | N/A |

| 6-Methoxyisoquinolin-7-ol | 6-OCH₃, 7-OH | Features distinct hydrogen-bond donor/acceptor sites compared to the 5-amine isomer. | |

| 1-Methoxy-N-methylisoquinolin-7-amine | 1-OCH₃, 7-NHCH₃ | Positional isomerism introduces steric and electronic variations that modulate protein binding. smolecule.com The 1-methoxy position influences π-π stacking interactions. smolecule.com | smolecule.com |

| 1-Aminoisoquinolin-6-ol | 1-NH₂, 6-OH | Synthesized from 6-methoxyisoquinoline (B27300), demonstrating the chemical interconversion between isomers. researchgate.net | researchgate.net |

Methoxy Group Contributions to Electronic Properties, Reactivity, and Biological Interactions

In many heterocyclic scaffolds, the presence and position of a methoxy group are vital for biological activity. For example, in a study of IRAK4 inhibitors, a fragment hit was optimized to a clinical candidate, PF-06650833 (1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide), where the methoxy group on the isoquinoline ring plays a key role in achieving potent and selective inhibition. researchgate.net The methoxy and hydroxyl groups in the related compound 6-Methoxyisoquinolin-7-ol are crucial for its binding to molecular targets and its resulting antimicrobial activity. Similarly, the methoxy group in 1-Methoxy-N-methylisoquinolin-7-amine influences π-π stacking with aromatic residues in target proteins. smolecule.com

Influence of Halogenation on Molecular Properties and Bioactivity Profiles

The introduction of halogen atoms (F, Cl, Br, I) onto the isoquinoline scaffold is a common medicinal chemistry strategy to modulate a compound's physicochemical properties and bioactivity. Halogenation can affect lipophilicity, metabolic stability, and binding affinity. For instance, the introduction of a chlorine atom increases molecular weight and can serve as a handle for further chemical modification.

The synthesis of halogenated derivatives, such as 5,8-Difluoro-6-methoxyisoquinoline, demonstrates the feasibility of incorporating halogens onto the 6-methoxyisoquinoline core. tdx.cat Comparing halogenated analogs provides insight into their effects. For example, the properties of 4-Bromo-1-Methoxyisoquinoline differ significantly from its non-halogenated parent due to the presence of the bromine atom. In the development of IRAK4 inhibitors, the inclusion of a fluorine atom on a pyrrolidinone ring attached to the isoquinoline core was a key modification in optimizing the lead compound. researchgate.net

| Compound | Key Structural Features | Observed Influence of Halogen | Reference |

|---|---|---|---|

| 5,8-Difluoro-6-methoxyisoquinoline | Fluorine at C5 and C8 | Demonstrates a synthetic route to fluorinated 6-methoxyisoquinoline analogs. tdx.cat | tdx.cat |

| 4-Bromo-1-Methoxyisoquinoline | Bromine at C4 | Increases molecular weight and alters electronic properties compared to the non-halogenated version. | |

| 6-Chloro-8-Methoxyquinoline | Chlorine at C6 (on a quinoline (B57606) core) | The chlorine atom increases the molecular weight and serves as a pharmaceutical intermediate. | |

| PF-06650833 | Fluorine on an appended ring | The fluorine atom was a critical modification for optimizing the potency and properties of this clinical candidate. researchgate.net | researchgate.net |

Design and Synthesis of Functionalized Analogs for Optimized Activity

The discovery of novel lead compounds often relies on the synthesis and screening of chemical libraries. These collections of structurally related compounds are designed to systematically probe the structure-activity landscape. Several strategies are employed for generating libraries based on the this compound scaffold:

Diversity-Oriented Synthesis (DOS): This approach aims to create a wide range of structurally diverse molecules to broadly explore chemical space. For complex heterocyclic systems like isoquinolines, multi-component assembly processes can be used to rapidly build scaffold diversity. nih.gov

Focused Libraries: These libraries are designed to explore a more limited, targeted area of chemical space, often centered around a known active compound or a specific biological target. Modifications are made to a core scaffold to enhance potency, selectivity, or pharmacokinetic properties.

Parallel Synthesis: Solution-phase high-throughput synthesis has become a powerful tool for the rapid generation of chemical libraries. nih.gov These methods are amenable to automation and allow for the expedited preparation of numerous analogs for lead identification and optimization programs. nih.gov This can be achieved through techniques like palladium-catalyzed cross-coupling reactions or simple N-functionalization to modify a core structure. nih.gov

Identifying promising lead candidates from large compound databases or synthesized libraries is a major challenge due to the vastness of possible chemical structures. nih.gov Modern drug discovery increasingly relies on computational methods and machine learning to navigate this chemical space efficiently. nih.govnih.gov

An active learning approach, which combines machine learning models with physical experiments (or computationally expensive simulations), can efficiently identify potent compounds from a large set of possibilities. scispace.com This workflow minimizes the number of required syntheses or complex calculations by intelligently selecting the most informative compounds to test at each cycle. scispace.com Network-based data mining methods can also be used to explore chemical space. nih.gov In this approach, compounds are represented in a similarity network, and propagation algorithms can prioritize candidates that are highly correlated with a desired activity, such as a low IC₅₀ value. nih.gov Such computational screening, combined with rational design, helps narrow down the vast chemical space to a manageable number of high-potential candidates for synthesis and biological validation. nih.govtandfonline.com

Investigation of Biological Activities of 6 Methoxyisoquinolin 5 Amine and Its Analogs in Vitro Studies

Antimicrobial Activity Evaluation (In Vitro)

The antimicrobial potential of isoquinoline (B145761) derivatives has been a subject of considerable research interest. In vitro studies are crucial for the initial screening and determination of the efficacy of these compounds against various microbial pathogens.

Antibacterial Efficacy Against Gram-Positive Strains

Gram-positive bacteria are characterized by a thick peptidoglycan layer and lack an outer membrane, making them susceptible to different types of antimicrobial agents compared to Gram-negative bacteria. mdpi.com The antibacterial activity of 6-methoxyisoquinolin-5-amine and its analogs has been evaluated against several Gram-positive strains.

One area of focus has been on drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), which pose a significant clinical challenge. frontiersin.org Novel fluoroquinolone derivatives incorporating a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) moiety have demonstrated notable inhibitory potency against MRSA. nih.gov For instance, certain analogs show a minimum inhibitory concentration (MIC) ranging from 0.25 to 4 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov Specifically, compound 8f from a synthesized series was found to be 8 to 128 times more potent than standard drugs like gemifloxacin, moxifloxacin, ciprofloxacin, and levofloxacin (B1675101) against certain MRSA strains. nih.gov

The structural features of these compounds, particularly the substituents on the piperidine (B6355638) ring, play a critical role in their antibacterial efficacy. nih.gov The introduction of new functional groups to this ring has been a key strategy in developing agents with strong Gram-positive activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Fluoroquinolone Analogs against Gram-Positive Bacteria Data is illustrative and based on findings for related structural classes.

| Compound/Analog | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Fluoroquinolone Analog (e.g., 8f) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 - 1 | nih.gov |

| Fluoroquinolone Analog | Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 0.25 - 4 | nih.gov |

| Fluoroquinolone Analog | Streptococcus pneumoniae | 0.25 - 1 | nih.gov |

Antibacterial Efficacy Against Gram-Negative Strains

Gram-negative bacteria possess a protective outer membrane that acts as a barrier, often making them more resistant to antibiotics. mdpi.comsemanticscholar.org The evaluation of this compound analogs against these strains is therefore of significant interest.

Studies on novel fluoroquinolone derivatives have also included testing against Gram-negative bacteria. nih.gov While many of these derivatives show potent activity against Gram-positive strains, their efficacy against Gram-negative bacteria can be more variable. nih.gov The development of broad-spectrum agents that are effective against both types of bacteria remains a key objective in medicinal chemistry. semanticscholar.org Research into thieno[2,3-d]pyrimidine (B153573) derivatives, for example, has identified compounds with activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org

Table 2: In Vitro Antibacterial Activity of Analogs against Gram-Negative Bacteria Data is illustrative and based on findings for related structural classes.

| Compound/Analog | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative | Pseudomonas aeruginosa | Varies | semanticscholar.org |

| Fluoroquinolone Analog | Escherichia coli | Varies | nih.gov |

Antifungal Properties

In addition to antibacterial activity, isoquinoline-related compounds have been investigated for their potential to combat fungal infections. Fungal pathogens, such as Candida species, can cause a range of diseases, and the emergence of drug resistance is a growing concern. nih.gov

Research has shown that certain isoquinoline alkaloids and their derivatives possess antifungal properties. For example, palmatine, an alkaloid structurally related to the isoquinoline core, has demonstrated antifungal activity against azole-resistant Candida strains with MIC values ranging from 93.46 to 373.82 μM. mdpi.com Another compound, 2-amino-nonyl-6-methoxyl-tetralin muriate, which shares some structural similarities, has shown potent in vitro activity against Candida albicans. nih.gov The mechanism of action for this compound is thought to involve the disruption of mitochondrial aerobic respiration and an increase in endogenous reactive oxygen species. nih.gov

Derivatives of 5,8-dihydroxy-1,4-naphthoquinone (B181067) have also been shown to be effective against Candida albicans, with MIC50 values below 0.6 µg/mL. nih.gov The antifungal action is attributed to membrane damage and disruption of the respiratory chain. nih.gov

Table 3: In Vitro Antifungal Activity of Related Compounds Data is illustrative and based on findings for related structural classes.

| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Palmatine | Candida sp. (azole-resistant) | 15.62 - 62.5 | mdpi.com |

| Fibraurin | Candida sp. | 31.25 | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | <0.6 (MIC50) | nih.gov |

Anticancer / Antiproliferative Activity Assessment (In Vitro)

The development of novel anticancer agents is a cornerstone of cancer research. Isoquinoline derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic activities.

Inhibition of Cancer Cell Line Proliferation (e.g., MDA-MB231, HeLa, HepG2, CEM/C2 leukemia, LoVo colon cancer, Raji, LAP)

A critical step in the evaluation of potential anticancer drugs is the assessment of their ability to inhibit the growth of various cancer cell lines in vitro. Analogs of this compound have been included in such screening programs.

For instance, indenopyrimidine-2,5-dione analogs have been evaluated for their antiproliferative activities against breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER-). nih.gov Some of these compounds showed high antiproliferative activity against MCF-7 cells. nih.gov In another study, novel pyrazole (B372694) derivatives were tested against the HepG2 human tumor cell line, with several compounds exhibiting more potent activity than the reference drugs erlotinib (B232) and sorafenib. frontiersin.org

The antiproliferative effects of these compounds are often concentration-dependent. For example, an indenoisoquinoline analog, AM6-36, significantly inhibited the proliferation of HL-60 human leukemia cells in a dose- and time-dependent manner, with an IC50 value of 86 nM. nih.gov

Table 4: In Vitro Antiproliferative Activity of Related Analogs Data is illustrative and based on findings for related structural classes.

| Compound/Analog | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Indenopyrimidine-2,5-dione analog | MCF-7 (Breast Cancer) | 0.004 µM | nih.gov |

| Indenopyrimidine-2,5-dione analog | MDA-MB-231 (Breast Cancer) | 0.31 µM | nih.gov |

| Pyrazole derivative | HepG2 (Liver Cancer) | 0.31 - 0.71 µM | frontiersin.org |

| Indenoisoquinoline (AM6-36) | HL-60 (Leukemia) | 86 nM | nih.gov |

Induction of Apoptosis in Cancer Cell Models

Beyond inhibiting proliferation, a key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death. Several analogs of this compound have been shown to trigger this process in cancer cells.

The indenoisoquinoline derivative AM6-36, for example, induces apoptosis in HL-60 leukemia cells. nih.gov This is achieved through the modulation of MAPK (p38 and c-Jun N-terminal Kinase) and c-Myc pathways, leading to G2/M cell cycle arrest. nih.gov The process of apoptosis is often characterized by events such as the depolarization of the mitochondrial membrane potential and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Similarly, gold(III) complexes with isoquinoline derivatives have been shown to induce apoptosis in T-24 bladder cancer cells. researchgate.net These complexes trigger the mitochondrial-mediated pathway of apoptosis by upregulating pro-apoptotic proteins like Bax and Bak, and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xl. researchgate.net Rhein, another related compound, has been found to induce apoptosis in oral cancer cells by generating reactive oxygen species (ROS) and inhibiting the AKT/mTOR signaling pathway. mdpi.com Resveratrol has also been shown to induce apoptosis in colorectal cancer cells by modulating the crosstalk between p53 and Sirt-1. frontiersin.org

Table 5: Mechanisms of Apoptosis Induction by Related Analogs Data is illustrative and based on findings for related structural classes.

| Compound/Analog | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Indenoisoquinoline (AM6-36) | HL-60 (Leukemia) | Modulation of MAPKs and c-Myc, G2/M arrest | nih.gov |

| Gold(III) complexes with isoquinoline derivatives | T-24 (Bladder Cancer) | Mitochondrial-mediated pathway, upregulation of Bax/Bak | researchgate.net |

| Rhein | Oral Cancer Cells | ROS generation, inhibition of AKT/mTOR pathway | mdpi.com |

| Resveratrol | Colorectal Cancer Cells | Modulation of p53 and Sirt-1 | frontiersin.org |

Modulation of Cell Cycle Regulators

The cell cycle is a fundamental process controlled by cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors. nih.gov Aberrations in this process are a hallmark of cancer. nih.gov

Analogs of this compound, specifically tetrahydroisoquinoline derivatives, have been shown to modulate cell cycle progression in cancer cell lines. For instance, a study on newly synthesized 5,6,7,8-tetrahydroisoquinolines revealed that certain compounds could induce cell cycle arrest. nih.gov One potent analog, compound 3 in the study, caused a significant arrest at the G2/M phase in the HEPG2 human liver cancer cell line. nih.gov This arrest prevents the cell from entering mitosis, ultimately leading to apoptosis. nih.gov This effect is often achieved by regulating the activity of key proteins like cyclins and CDKs. researchgate.net Similarly, studies on other isoquinoline analogs have demonstrated the ability to induce a G0/G1 block in cell cycle progression. mdpi.com

Table 1: Effect of an Isoquinoline Analog on Cell Cycle Distribution in HEPG2 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 55.4% | 29.1% | 15.5% |

| Compound 3 | 45.2% | 10.3% | 44.5% |

Data adapted from a study on 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, where Compound 3 is an analog of the core structure. nih.gov

Antiviral Activity Investigations (In Vitro)

The isoquinoline framework is present in numerous natural and synthetic compounds that exhibit antiviral properties against a wide range of DNA and RNA viruses. mdpi.com These compounds can interfere with various stages of the viral life cycle, including entry, replication, and egress. mdpi.com

Efficacy Against Specific Viral Strains (e.g., HIV, Herpes Simplex Virus)

Human Immunodeficiency Virus (HIV): Synthetic tetrahydroisoquinoline alkaloids have been evaluated for their anti-HIV activity. mdpi.com Studies have shown that certain non-halogenated isoquinoline compounds can potently inhibit HIV replication in vitro. mdpi.com For example, sodium rutin (B1680289) sulfate (B86663) (SRS), a derivative of a flavonoid glycoside, has demonstrated significant inhibitory activity against various HIV-1 strains by blocking viral entry and virus-cell fusion. nih.gov The 50% inhibitory concentration (IC50) values for SRS against HIV-1 strains IIIB, Ada-M, and Ba-L were 2.3 µM, 4.5 µM, and 8.5 µM, respectively. nih.gov

Herpes Simplex Virus (HSV): Antiviral agents are crucial for managing HSV infections, and several compounds are known to target the viral DNA polymerase. nih.gov While direct data on this compound is lacking, related heterocyclic compounds and alkaloids have shown promise. For instance, the natural alkaloid berberine, which has an isoquinoline core, exhibits anti-HSV activity. mdpi.com In vitro studies have also shown that compounds like 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) can inhibit HSV-2 with a 50% effective concentration of 1.66 μM by impairing virus entry and later stages of its lifecycle. mdpi.com Furthermore, sodium rutin sulfate (SRS) has shown activity against HSV with an IC50 of 88.3 µM. nih.gov Nucleoside reverse transcriptase inhibitors, commonly used for HIV, have also been investigated for their effects against HSV-1 replication in vitro. europeanreview.org

Table 2: In Vitro Anti-HIV and Anti-HSV Activity of Selected Compounds

| Compound | Virus Strain | IC50 (µM) |

|---|---|---|

| Sodium Rutin Sulfate (SRS) | HIV-1 IIIB | 2.3 ± 0.2 |

| Sodium Rutin Sulfate (SRS) | HIV-1 Ada-M | 4.5 ± 2.0 |

| Sodium Rutin Sulfate (SRS) | HIV-1 Ba-L | 8.5 ± 3.8 |

| Sodium Rutin Sulfate (SRS) | HSV | 88.3 ± 0.1 |

| 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) | HSV-2 | 1.66 |

IC50 represents the concentration required to inhibit viral activity by 50%. Data sourced from multiple studies. nih.govmdpi.com

Enzymatic Interaction and Inhibition Mechanisms (In Vitro)

The substituted aminoisoquinoline moiety is a key pharmacophore in many enzyme inhibitors. nih.gov The specific nature and position of substituents on the isoquinoline ring dictate the binding affinity and selectivity for different enzymes.

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair. nih.gov Their inhibition can lead to "synthetic lethality" in cancer cells with pre-existing DNA repair defects, making PARP inhibitors a valuable class of anticancer agents. nih.govsonar.ch

Isoquinolinone derivatives are a well-established class of PARP inhibitors. For example, 5-aminoisoquinolinone (5-AIQ), a structural isomer of the subject compound, is a potent, water-soluble PARP inhibitor. researchgate.net In vitro studies using human cardiac myoblasts demonstrated that 5-AIQ causes a concentration-dependent inhibition of PARP activity with a half-maximal inhibitory concentration (IC50) of approximately 10 µM. researchgate.net The inhibition of PARP prevents the repair of DNA single-strand breaks, which can then be converted into lethal double-strand breaks during DNA replication. oncotarget.com

Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com While there is no direct evidence of this compound inhibiting COX enzymes, the general class of heterocyclic compounds has been explored for this activity. For instance, studies on novel isoxazole (B147169) derivatives showed selective inhibition of COX-2 over COX-1. nih.gov The most potent compound in one such study, C6, had an IC50 value of 0.55 µM for COX-2. nih.gov The search for selective COX-2 inhibitors is driven by the desire to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform. mdpi.com

Kinase Inhibitory Activity

Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. mdpi.compromega.com The 6-aminoisoquinoline (B57696) scaffold is a known hinge-binding motif found in numerous kinase inhibitors. google.com

Derivatives of aminoisoquinoline have been designed and synthesized as potent inhibitors of various kinases. mdpi.comresearchgate.net For example, 4-substituted aminoisoquinoline benzamides have been shown to potently inhibit FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases, which are important targets in acute myeloid leukemia (AML). researchgate.net One lead compound, HSN431, an alkynyl aminoisoquinoline, was found to be equipotent against both FLT3-ITD and Src kinase with IC50 values of 12.5 nM and 12.6 nM, respectively. nih.gov These dual inhibitors effectively inhibited the proliferation of AML cell lines with IC50 values below 1 nM. nih.govresearchgate.net The development of compounds targeting multiple oncogenic kinases is a strategy to overcome drug resistance. researchgate.net

Table 3: Kinase Inhibitory Activity of an Aminoisoquinoline Analog (HSN431)

| Kinase Target | IC50 (nM) |

|---|---|

| FLT3-ITD | 12.5 |

| Src Kinase | 12.6 |

Data from a study on alkynyl aminoisoquinoline compounds. nih.gov

Receptor Modulation Studies (In Vitro)

Alpha-2-Imidazoline Receptor Agonism

Imidazoline (B1206853) receptors are a class of receptors that have been identified as distinct from adrenergic receptors, although some ligands can bind to both. nih.govnih.gov Agonists of these receptors, particularly the I1 subtype, are involved in the central control of blood pressure. nih.govmedchemexpress.com

While direct studies on this compound as an alpha-2-imidazoline receptor agonist are not extensively detailed in the provided search results, the broader class of isoquinoline and quinoline (B57606) derivatives has been investigated for their interaction with related receptor systems. For instance, clonidine, a well-known alpha-2 adrenergic agonist, also acts on imidazoline receptors. nih.govrndsystems.com The affinity of various alpha-2 agonists for both imidazoline and alpha-2-adrenergic receptors can differ, which may influence their therapeutic profiles. nih.gov Research into analogs, such as rilmenidine, demonstrates selective agonism at I1 imidazoline receptors. medchemexpress.com This suggests that structural modifications to the core isoquinoline scaffold could modulate activity at these receptors.

Mechanistic Elucidation of Biological Effects (In Vitro)

Modulation of Gene Expression (e.g., NF-κB Pathway, Cytokines, Adhesion Molecules)

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory processes, controlling the expression of various pro-inflammatory genes, including cytokines and adhesion molecules. semanticscholar.orgmdpi.com